N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds exhibit cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, and show inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016). The synthesis of these derivatives often involves the condensation of carboxamide with aromatic aldehydes, leading to a range of compounds with potential biological activities.
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their antimicrobial activity. These compounds have shown promising results against a range of bacterial strains, indicating their potential use as antimicrobial agents (Abunada et al., 2008).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with pyrazolopyrimidines, have been explored for their antiprotozoal properties. Some of these compounds have shown significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).
Solid-Phase Synthetic Methods
A novel solid-phase synthetic method has been developed for the production of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This method highlights the versatility and efficiency of synthesizing a library of compounds based on the biologically active pyrazolopyrimidine scaffold, potentially opening new avenues for the discovery of therapeutic agents (Heo & Jeon, 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-14-5-2-3-6-15(14)12-24-13-22-18-16(20(24)27)11-23-25(18)9-8-21-19(26)17-7-4-10-28-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYMKHVEJCLBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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